3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole
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Overview
Description
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole is an organic compound that features a unique combination of a chloromethyl group, a cyclopropylmethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and cyclopropylmethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent chloromethylation and cyclopropylmethylation reactions are carried out using reagents such as chloromethyl methyl ether and cyclopropylmethyl bromide, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are selected to maximize yield and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out under mild conditions with appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
5-(Cyclopropylmethyl)-1,2-oxazole: Lacks the chloromethyl group, which may alter its chemical properties and applications.
3-(Chloromethyl)-5-methyl-1,2-oxazole: Contains a methyl group instead of a cyclopropylmethyl group, which may influence its steric and electronic properties.
Uniqueness
3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole is unique due to the presence of both the chloromethyl and cyclopropylmethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups with the oxazole ring makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
3-(chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-5-7-4-8(11-10-7)3-6-1-2-6/h4,6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGIIGDZOLLAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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